3-(1-phenyl-1H-pyrazol-5-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-phenylpyrazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h1-3,6-8,10,12,15H,4-5,9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZUMNYXJIRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NN2C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955498-96-0 | |
| Record name | 3-(1-phenyl-1H-pyrazol-5-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenyl-1H-pyrazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1-phenyl-1H-pyrazole-5-carbaldehyde with piperidine under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine ring’s secondary amine and the pyrazole’s nitrogen atoms participate in nucleophilic substitutions. Key reactions include:
Table 1: Nucleophilic substitution reactions
These reactions often exploit the basicity of the piperidine nitrogen, with alkylation occurring preferentially at this site over the pyrazole ring .
Oxidation Reactions
The pyrazole ring and piperidine moiety undergo oxidation under controlled conditions:
Table 2: Oxidation reactions
| Oxidizing Agent | Conditions | Product Formed | Outcome | Source |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acetic acid, 60°C | Pyrazole N-oxide derivatives | Partial ring decomposition | |
| KMnO₄, acidic medium | Reflux, 4 h | Piperidine ketone intermediates | Low yield (30–40%) |
Oxidation of the pyrazole ring is less common due to its stability, but the piperidine ring’s C–H bonds are susceptible to ketone formation.
Reduction Reactions
Hydrogenation targets the pyrazole and piperidine systems:
Table 3: Reduction reactions
Selective reduction of the pyrazole ring’s double bonds is achievable under hydrogenation conditions, preserving the piperidine structure .
Cycloaddition and Ring-Opening Reactions
The pyrazole ring participates in cycloaddition reactions:
Table 4: Cycloaddition reactions
These reactions leverage the pyrazole’s electron-deficient character for [3+2] cycloadditions, forming complex polycyclic systems .
Acid-Base and Salt-Formation Reactions
As a hydrochloride salt, the compound exhibits pH-dependent reactivity:
Table 5: Acid-base reactions
| Conditions | Reaction Type | Outcome | Source |
|---|---|---|---|
| NaOH (aqueous) | Deprotonation | Free base formation (pH > 9) | |
| Glacial acetic acid, reflux | Neutralization | Acetate salt precipitation |
The free base form (generated under basic conditions) enhances nucleophilicity, facilitating further functionalization .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling modifies the phenyl group:
Table 6: Cross-coupling reactions
| Catalyst/Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, aryl boronic acid | Suzuki-Miyaura, 80°C | Biaryl derivatives | 60–75% | |
| CuI, propargyl bromide | Sonogashira, THF | Alkynylated pyrazole analogs | 55% |
These reactions demonstrate the compound’s versatility in medicinal chemistry for introducing pharmacophores .
Stability and Degradation Pathways
Under harsh conditions, degradation occurs:
-
Hydrolytic degradation : Prolonged exposure to aqueous HCl (pH < 2) cleaves the piperidine-pyrazole bond, yielding phenylpyrazole fragments.
-
Thermal decomposition : Heating above 200°C generates aromatic byproducts (e.g., benzene derivatives) due to ring-opening.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(1-phenyl-1H-pyrazol-5-yl)piperidine hydrochloride typically involves the condensation of piperidine with pyrazole derivatives. The compound is often produced through multi-step synthetic pathways that may include cyclization reactions and modifications to enhance yield and purity. For instance, recent patents have described improved synthesis methods that avoid toxic solvents like pyridine, thereby making the production process safer and more environmentally friendly .
Anticancer Properties
Numerous studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Research has shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers. In vitro studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through various mechanisms .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases . The structural features of this compound contribute to its efficacy in this regard.
Diabetes Treatment
One notable application of related compounds is in the treatment of type 2 diabetes. For example, Teneligliptin, a derivative of 3-(1-methyl-1H-pyrazol-5-yl)piperazine (closely related to our compound), is used clinically in Japan for managing blood glucose levels in diabetic patients . This highlights the potential for this compound to be developed into a therapeutic agent for metabolic disorders.
Antimicrobial Activity
Research has also pointed towards the antimicrobial properties of pyrazole derivatives. Studies have demonstrated their effectiveness against various bacterial strains, suggesting a role in treating infections . This broad spectrum of activity positions these compounds as valuable candidates in antibiotic development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1-phenyl-1H-pyrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects. The piperidine ring enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Triazole (): The 1,2,4-triazole system introduces a third nitrogen, enhancing hydrogen-bonding capacity and solubility compared to pyrazole . Oxadiazole (): The 1,2,4-oxadiazole ring contains oxygen and nitrogen, imparting electron-withdrawing properties that may influence metabolic stability and receptor binding .
Substituent Effects: Phenyl vs. Cyclopropyl (): This substituent adds steric bulk and may enhance selectivity for specific biological targets .
Salt Forms: The dihydrochloride salt in demonstrates higher solubility than mono-hydrochloride analogs, a critical factor in drug formulation .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural parallels to paroxetine hydrochloride (a piperidine-based SSRI) suggest that modifications to the heterocycle and substituents can drastically alter pharmacological profiles. For example:
- Paroxetine Analog () : Replacement of the fluorophenyl group in paroxetine with a phenylpyrazole moiety (as in the target compound) could modulate serotonin reuptake inhibition efficacy .
- Triazole Derivatives (): The additional nitrogen in triazoles may mimic endogenous ligands, improving affinity for enzymes or receptors .
Biological Activity
The compound 3-(1-phenyl-1H-pyrazol-5-yl)piperidine hydrochloride is a derivative of the piperidine and pyrazole classes, known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and other therapeutic areas.
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to This compound have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5o | SiHa | 3.60 ± 0.45 | Tubulin polymerization inhibition |
| 5d | PC-3 | 2.97 ± 0.88 | Selective cytotoxicity |
These results suggest that the compound may exert its anticancer effects by inhibiting tubulin polymerization, a critical process for cancer cell division and growth .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. A study highlighted that certain pyrazole-based compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10g | S. aureus | 20 |
These findings indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections .
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory effects. For example, compounds have been tested in carrageenan-induced edema models, showing significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .
Case Study: Anticancer Efficacy
In a recent study, several pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, including breast and prostate cancer cells. The study reported that compounds with a phenyl-pyrazole structure exhibited potent antiproliferative activity, suggesting that modifications to the piperidine backbone could enhance efficacy against specific cancer types .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of This compound to various biological targets. The results indicated favorable interactions with tubulin protein, supporting its potential as an anticancer agent .
Q & A
Q. What methodologies integrate real-time reaction monitoring for mechanistic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
